molecular formula C12H15N3O2 B8530724 N,N-Dimethyl-2-(5-nitro-1H-indol-1-yl)ethanamine

N,N-Dimethyl-2-(5-nitro-1H-indol-1-yl)ethanamine

Cat. No. B8530724
M. Wt: 233.27 g/mol
InChI Key: NNBFYFULEPDTLH-UHFFFAOYSA-N
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Patent
US07989447B2

Procedure details

A suspension of compound 91 (250 mg, 1.07 mmol) in dry methanol (10 mL) was treated with Ra—Ni (˜0.05 g) followed by hydrazine hydrate (0.33 mL, 10.7 mmol) and the resulting mixture was refluxed for 20 min. The dark green reaction was cooled to room temperature, filtered through a celite pad, washed with methanol (2×10 mL). The combined methanol layer was evaporated and crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 5:95) to obtain compound 92(119 mg, 55%) as a yellow oil. 1H NMR (CDCl3) δ 7.16 (d, J=8.7 Hz, 1H), 7.05 (d, J=3.0 Hz, 1H), 6.92 (d, J=2.1 Hz, 1H), 6.67 (dd, J=2.1, 8.7 Hz, 1H), 6.30 (d, J=3.0 Hz, 1H), 4.17 (t, J=7.2 Hz, 2H), 2.68 (t, J=7.5 Hz, 2H), 2.29 (s, 6H); ESI-MS (m/z, %): 204 (M+1).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
catalyst
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[CH2:3][CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([N+:14]([O-])=O)=[CH:11][CH:12]=2)[CH:7]=[CH:6]1.O.NN>CO.[Ni]>[CH3:1][N:2]([CH3:17])[CH2:3][CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([NH2:14])=[CH:11][CH:12]=2)[CH:7]=[CH:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
CN(CCN1C=CC2=CC(=CC=C12)[N+](=O)[O-])C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0.05 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The dark green reaction
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
WASH
Type
WASH
Details
washed with methanol (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The combined methanol layer was evaporated
CUSTOM
Type
CUSTOM
Details
crude was purified by column chromatography (2 M NH3 in MeOH:CH2Cl2, 5:95)

Outcomes

Product
Name
Type
product
Smiles
CN(CCN1C=CC2=CC(=CC=C12)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 119 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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